molecular formula C9H7F3O3 B2451599 2-[2-(Trifluoromethyl)phenoxy]acetic acid CAS No. 162922-18-1

2-[2-(Trifluoromethyl)phenoxy]acetic acid

Cat. No.: B2451599
CAS No.: 162922-18-1
M. Wt: 220.147
InChI Key: NRFIBTALDRVYLS-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)phenoxy]acetic acid (CAS Number: 162922-18-1) is a high-purity organic compound supplied as a powder for research applications . This compound belongs to the class of phenoxyacetic acid derivatives, a group known for its significant relevance in medicinal chemistry and pharmaceutical research . The molecular formula of the compound is C 9 H 7 F 3 O 3 , and it is characterized by the presence of a trifluoromethyl group attached to its phenolic ring, a feature often used in drug design to influence the molecule's metabolic stability, lipophilicity, and binding affinity . The primary application of this compound is as a versatile chemical building block and synthetic intermediate in organic synthesis. Researchers utilize its carboxylic acid functional group for further derivatization, enabling the creation of more complex molecules, such as novel phenoxyacetamide derivatives . Such derivatives have demonstrated promising apoptotic-inducing activity against cancer cell lines in scientific studies, highlighting the value of this chemical scaffold in developing potential anticancer agents . Phenoxyacetic acid derivatives are frequently explored for their diverse biological activities and are integral in the discovery and optimization of new therapeutic candidates . Handling and Storage: This product should be stored in a dry environment at room temperature . Notice: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(trifluoromethyl)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)6-3-1-2-4-7(6)15-5-8(13)14/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFIBTALDRVYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of the Trifluoromethylphenoxyacetic Acid Scaffold in Chemical Sciences

The scientific importance of the 2-[2-(Trifluoromethyl)phenoxy]acetic acid scaffold is rooted in the synergistic contribution of its two primary components: the trifluoromethylphenoxy group and the acetic acid moiety. The trifluoromethyl (CF₃) group is a cornerstone in modern medicinal chemistry, prized for its unique electronic and steric properties. mdpi.com Its high electronegativity and strong carbon-fluorine bonds often enhance the metabolic stability of a parent molecule by blocking sites susceptible to oxidative degradation. ikprress.orgresearchgate.net Furthermore, the CF₃ group can significantly increase a molecule's lipophilicity, which can improve its ability to cross biological membranes, a critical factor for drug efficacy. mdpi.com Its presence can also modulate the acidity of nearby functional groups and influence binding affinity to biological targets. ikprress.org

Complementing the fluorinated portion, the aryloxyacetic acid framework is a well-established pharmacophore found in a diverse range of biologically active compounds. nih.gov This structural motif is notably present in the phenoxy herbicides, a class of compounds that revolutionized agriculture. wikipedia.orgresearchgate.net In the realm of medicine, derivatives of phenoxyacetic acid have been explored for various therapeutic applications, including as anti-inflammatory agents. nih.gov The combination of these two scaffolds in this compound thus creates a molecule with a high potential for biological activity, making it a compelling target for academic and industrial research.

Historical Context and Evolution of Research on Aryloxyacetic Acids Bearing Fluorinated Substituents

The scientific journey of fluorinated aryloxyacetic acids is built upon two parallel historical streams: the development of phenoxy herbicides and the rise of organofluorine chemistry. The story of aryloxyacetic acids as potent biological agents began in the 1940s with the discovery and development of compounds like (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D). wikipedia.orgacs.org These substances were found to act as synthetic auxins, inducing uncontrolled growth in broad-leaf plants, and they quickly became vital tools for selective weed control in agriculture. researchgate.net

The incorporation of fluorine, and specifically the trifluoromethyl group, into this class of compounds came later, as the field of organofluorine chemistry matured. While the first fluorinated drugs appeared in the 1950s, the systematic use of fluorine to modulate biological activity became more widespread in the following decades. nih.govmdpi.com In the 1970s, agrochemical research identified that incorporating a trifluoromethyl (CF₃) group into the phenoxy ring of certain herbicides could lead to new selective activities. wikipedia.org This led to the patenting and commercialization of new classes of fluorinated herbicides, demonstrating the value of this substitution. wikipedia.org This historical progression from simple chlorinated phenoxyacetic acids to more complex fluorinated derivatives illustrates a key theme in chemical sciences: the continual refinement of molecular structure to achieve enhanced potency, selectivity, and desirable physicochemical properties.

Scope and Research Imperatives for 2 2 Trifluoromethyl Phenoxy Acetic Acid

Established Synthetic Pathways for the Core Structure and its Positional Isomers

Traditional synthesis of the this compound core structure relies on well-established reactions that have been fundamental to organic chemistry for over a century. These methods are known for their reliability and are widely documented in chemical literature.

Classical Ether Synthesis Routes

The most common and classical method for preparing phenoxyacetic acids is a variation of the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. wikipedia.org For the synthesis of this compound, the process begins with 2-(trifluoromethyl)phenol, which is deprotonated by a base, typically sodium hydroxide (B78521), to form the corresponding sodium phenolate (B1203915). This phenolate then acts as a nucleophile, attacking an α-haloacetic acid derivative, most commonly sodium chloroacetate. wikipedia.orgchemicalbook.com The reaction is typically conducted by refluxing the components in a suitable solvent mixture, such as water and ethanol, for several hours. chemicalbook.com After the reaction is complete, the mixture is cooled and acidified with a strong mineral acid like hydrochloric acid to precipitate the final carboxylic acid product. chemicalbook.com

Reactant 1Reactant 2BaseGeneral ConditionsProduct
2-(Trifluoromethyl)phenolSodium chloroacetateSodium Hydroxide (NaOH)Reflux in aqueous/ethanol solutionThis compound
Phenol (B47542)Monochloroacetic acidSodium Hydroxide (NaOH)Reflux at 102°C for 5hPhenoxyacetic acid

Ester Hydrolysis and Carboxylic Acid Formation

An alternative and frequently used pathway involves a two-step process where the ether linkage is first formed with an ester of a haloacetic acid, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate. google.com This reaction yields an intermediate ester, for instance, ethyl 2-[2-(trifluoromethyl)phenoxy]acetate. This ester intermediate is then subjected to hydrolysis to yield the final carboxylic acid.

The hydrolysis is typically carried out under basic conditions, for example, by treating the ester with a mixture of aqueous sodium hydroxide (NaOH) and an alcohol like methanol (B129727) at room temperature for several hours. google.com The base saponifies the ester, forming the sodium salt of the carboxylic acid. The reaction is then completed by acidification with a strong acid, which protonates the carboxylate salt to yield the desired this compound. google.com This two-step approach can sometimes offer advantages in terms of solubility and purification of the intermediate ester.

SubstrateReagents for HydrolysisIntermediate ProductFinal Product
Ethyl 2-[2-(trifluoromethyl)phenoxy]acetate1. Aqueous NaOH/MeOH2. HClSodium 2-[2-(trifluoromethyl)phenoxy]acetateThis compound
Ethyl 2-(2-formylphenoxy)acetateAqueous NaOH/MeOH2-(2-formylphenoxy)acetate salt2-(2-formylphenoxy)acetic acid google.com

Advanced Synthetic Techniques and Green Chemistry Considerations

Solvent-Free Reaction Conditions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of phenoxyacetic acid analogs, solvent-free reaction conditions have been successfully implemented, often in conjunction with microwave heating. chemicalbook.com In this approach, the solid reactants, such as the appropriate phenol and haloacetic acid, are mixed directly in the presence of a solid base. The mixture is then irradiated with microwaves, which provides rapid and uniform heating, driving the reaction to completion without the need for a solvent medium. This technique not only reduces chemical waste but also simplifies the workup procedure, as the product can often be isolated by simple washing and filtration.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions, including the synthesis of phenoxyacetic acid derivatives. chemicalbook.commdpi.com Compared to conventional heating methods like refluxing, microwave irradiation can dramatically reduce reaction times from hours to mere minutes. upb.ro This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform energy transfer. mdpi.com The application of MAOS has been shown to produce high yields of phenoxyacetic acid analogs, sometimes under solvent-free conditions, making it an attractive green alternative to classical methods. chemicalbook.com

Synthesis MethodReactantsReaction TimeYieldReference
Conventional Reflux4-(p-tolyldiazenyl)phenol, Chloroacetic acid4 hours75% chemicalbook.com
Microwave-Assisted (Solvent-Free)4-(p-tolyldiazenyl)phenol, Chloroacetic acid6 minutes89% chemicalbook.com

Anodic Oxidation Processes

Anodic oxidation represents an advanced electrochemical method for the transformation of carboxylic acids like phenoxyacetic acid. organic-chemistry.org This process involves the electrochemical oxidation of the carboxylate ion at an anode surface. Depending on the reaction conditions—such as the anode material, current density, and solvent—the reaction can proceed through different mechanisms, leading to distinct products. organic-chemistry.org

Two primary pathways are observed:

One-Electron Oxidation (Kolbe Dimerization): Under conditions that favor a one-electron transfer, typically on a platinum anode at high current densities, the phenoxyacetate (B1228835) radical is formed. organic-chemistry.org This radical undergoes decarboxylation to produce a phenoxymethyl (B101242) radical, which then dimerizes to form products like 1,2-diphenoxyethane. This is known as the Kolbe reaction. organic-chemistry.orgepfl.ch

Two-Electron Oxidation (Non-Kolbe Reaction): On anodes such as graphite (B72142) and at lower current densities, a two-electron oxidation is favored. organic-chemistry.org This process generates a carbocation intermediate after decarboxylation. This highly reactive carbocation can then be trapped by nucleophiles present in the reaction medium, such as the solvent (e.g., methanol), to form ether products like methoxymethoxybenzene. organic-chemistry.org In some cases, electrolysis at very high potentials on materials like boron-doped diamond can lead to the complete mineralization (incineration) of the organic compound.

Anode MaterialCurrent DensityPredominant MechanismTypical Product(s)Reference
PlatinumHighOne-Electron (Kolbe)1,2-diphenoxyethane (Dimer) organic-chemistry.org
GraphiteLowTwo-Electron (Non-Kolbe)Methoxymethoxybenzene (Solvent Adduct) organic-chemistry.org
Boron-Doped DiamondHighComplex OxidationComplete Mineralization (CO₂, H₂O)

Preparation of Functionalized Derivatives and Precursors

The synthesis of derivatives of this compound often requires the preparation of specific precursors, particularly functionalized aromatic intermediates. These building blocks are crucial for constructing the final complex molecules. Methodologies for creating these intermediates and for the subsequent derivatization of the parent acid are outlined below.

The preparation of formyl-substituted phenols, especially those bearing trifluoromethyl groups, is a critical step in the synthesis of various analogs. The formyl group serves as a versatile handle for further chemical modifications. Several methods are employed for the regioselective formylation of phenols and the synthesis of trifluoromethyl-substituted benzaldehydes.

One common approach is the ortho-formylation of phenols, which can be achieved with high regioselectivity using reagents like magnesium chloride, triethylamine, and paraformaldehyde. orgsyn.org This method is effective for a wide range of substituted phenols, including those with electron-donating and electron-withdrawing groups. orgsyn.org For instance, the synthesis of 2-hydroxy-3,5-bis(trifluoromethyl)benzaldehyde can be accomplished by the demethylation of 3,5-bis(trifluoromethyl)anisaldehyde using boron tribromide. chemicalbook.com The reaction involves dissolving the anisaldehyde in dry dichloromethane, cooling to -78°C, and treating it with a boron tribromide solution. chemicalbook.com

Another key intermediate, 2-(trifluoromethyl)benzaldehyde, can be prepared through the hydrolysis of o-trifluoromethyl toluene (B28343) dichloride. google.comgoogle.com This reaction can be performed in the presence of a catalyst, such as iron trichloride, at temperatures between 110-130°C. google.com An alternative route involves the hydrolysis of o-trifluoromethyl benzal fluoride (B91410) in concentrated sulfuric acid. google.comgoogle.com The Suzuki–Miyaura coupling reaction is also utilized for synthesizing complex intermediates like 2-Formyl-6-(2-trifluoromethylphenyl)phenol, where an aryl halide is reacted with an aryl boronic acid in the presence of a palladium catalyst. smolecule.comchemscene.com

Table 1: Synthetic Methods for Key Aromatic Intermediates

Intermediate Synthetic Method Reagents Key Conditions Yield
2-Hydroxy-3,5-bis(trifluoromethyl)benzaldehyde Demethylation 3,5-Bis(trifluoromethyl)anisaldehyde, Boron tribromide (BBr₃), Dichloromethane (CH₂Cl₂) -78°C to 25°C 70% chemicalbook.com
2-(Trifluoromethyl)benzaldehyde Hydrolysis o-Trifluoromethyl toluene dichloride, Water, Acetic acid/Sodium acetate 160°C, Autoclave 93.5% google.com
2-(Trifluoromethyl)benzaldehyde Grignard Reaction o-Bromobenzotrifluoride, Magnesium, N-methyl-N-phenylformamide Anhydrous THF 68.3% google.com
2-Formyl-6-(aryl)phenol Suzuki–Miyaura Coupling Aryl halide, Aryl boronic acid, Palladium catalyst Varies Not specified smolecule.com
ortho-Formyl Phenols Direct Formylation Phenol, MgCl₂, Et₃N, Paraformaldehyde Varies High to excellent orgsyn.org

The carboxylic acid moiety of this compound is a prime site for derivatization, commonly through amidation and hydrazide formation. These reactions generate a diverse range of compounds with potential applications in medicinal chemistry. jetir.org

Amide derivatives are typically synthesized by activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride, followed by reaction with a suitable amine. researchgate.net Alternatively, direct coupling methods using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonitrilic chloride (PNT) with N-methyl morpholine (B109124) (NMM) can be employed to facilitate the reaction between the phenoxyacetic acid and a phenol or amine under mild conditions. jocpr.com

Hydrazide formation is generally achieved by reacting the corresponding ester of the phenoxyacetic acid (e.g., the methyl or ethyl ester) with hydrazine (B178648) hydrate. brieflands.comresearchgate.net The ester itself is prepared via esterification of the carboxylic acid, often under phase-transfer catalyzed conditions. unishivaji.ac.in The resulting acetohydrazide is a key intermediate that can be further modified. ontosight.ai For example, condensation of the hydrazide with various aldehydes in the presence of a catalytic amount of acid yields N-arylidene acetohydrazides, also known as hydrazones. brieflands.comnih.gov

Table 2: Examples of Amide and Hydrazide Derivatives

Derivative Type Starting Material Key Reagents Product Example
Amide Phenoxyacetic acid Thionyl chloride, Amine N-(3-(Trifluoromethyl)phenyl)acetamide derivative sigmaaldrich.com
Amide Phenoxyacetic acid PNT, NMM, Phenol Phenoxy acetic acid ester jocpr.com
Hydrazide Phenoxyacetic acid ester Hydrazine hydrate 2-(Phenoxyphenyl)acetohydrazide brieflands.comresearchgate.net
Hydrazone Acetohydrazide Substituted aldehyde, Acid catalyst N'-arylidene-2-(7-hydroxy-2-oxo-2H-chromen-4-yl) acetohydrazide nih.gov

The functional handle of this compound allows for its conjugation to large, complex molecular systems like porphyrins and phthalocyanines. These reactions typically involve forming a stable covalent bond, such as an amide linkage, between the phenoxyacetic acid and the complex moiety.

Porphyrin and phthalocyanine (B1677752) derivatives are often synthesized with peripheral functional groups, such as carboxylic acids or amines, to facilitate their coupling to other molecules. uokerbala.edu.iqnih.gov The synthesis of a porphyrin-amide derivative, for example, can be achieved by reacting a porphyrin bearing a carboxylic acid group with an amine-functionalized molecule. uokerbala.edu.iq Conversely, the carboxylic acid of a phenoxyacetic acid analog can be activated and reacted with an amino-functionalized porphyrin or phthalocyanine. uokerbala.edu.iqnih.gov These large macrocycles are of interest due to their unique photophysical and electronic properties. ijrpr.com Their attachment to phenoxyacetic acid structures can create novel conjugates for various applications. mdpi.comnih.gov Phthalocyanines, for instance, can be functionalized with carboxylic acid groups by hydrolyzing precursor imide groups, making them suitable for subsequent coupling reactions. nih.gov

The introduction of an ethynyl (B1212043) group can be accomplished through various synthetic routes. google.com While direct ethynylation of the phenoxyacetic acid core can be challenging, a common strategy involves using a pre-functionalized aromatic intermediate. For example, an intermediate like 1-ethynyl-1'-formylferrocene can be prepared and then coupled to the desired scaffold. researchgate.net

Table 3: Strategies for Coupling Complex Moieties

Moiety Coupling Strategy Key Functional Groups Resulting Linkage
Porphyrin Amide bond formation Carboxylic acid and Amine Amide uokerbala.edu.iq
Phthalocyanine Amide bond formation Carboxylic acid and Amine Amide nih.gov
Ethynyl Use of pre-functionalized intermediate Formyl group, Thioacetic acid Varies depending on subsequent reaction researchgate.net

Strategies for Custom Synthesis and Process Optimization for Research Applications

For research purposes, the ability to customize the synthesis of this compound and its analogs, while optimizing reaction conditions, is paramount. The primary synthetic route to aryloxyacetic acids is the Williamson ether synthesis, which involves the reaction of a phenol with a haloacetate, typically in the presence of a base. beilstein-journals.org However, traditional methods can be slow and may result in moderate yields.

Several strategies have been developed to optimize this synthesis. The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to mere minutes, while often increasing product yields. niscpr.res.inresearchgate.net This method is particularly effective when combined with phase-transfer catalysis (PTC). niscpr.res.in Phase-transfer catalysts, such as tetrabutylammonium (B224687) iodide or PEG-600, facilitate the reaction between the aqueous and organic phases, leading to higher efficiency. researchgate.net

Table 4: Comparison of Optimization Strategies for Aryloxyacetic Acid Synthesis

Strategy Catalyst/Condition Solvent Reaction Time Yield Reference
Conventional Heating None DMF 2.5 hours 68% researchgate.net
Phase-Transfer Catalysis PEG-600 DMF 2.5 hours 95% researchgate.net
Microwave Irradiation None DMF 4 minutes 68% researchgate.net
Microwave + PTC PEG-600, KI DMF 4 minutes 95% niscpr.res.inresearchgate.net
One-Pot Synthesis Sodium Hydride (base) THF, then DMSO Not specified High yield googleapis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of this compound, offering detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

High-Resolution Proton (1H) NMR for Aromatic and Aliphatic Resonances

The ¹H NMR spectrum provides a map of the hydrogen environments. The aliphatic region is characterized by a singlet corresponding to the two protons of the methylene (-CH₂-) group, typically appearing between 4.6 and 4.8 ppm. This signal's integration value of 2H confirms the presence of the methylene bridge. The aromatic region displays a more complex set of signals due to the four protons on the substituted benzene (B151609) ring. These protons form a coupled system and are expected to appear as multiplets in the range of 6.9 to 7.7 ppm. The exact chemical shifts and splitting patterns are influenced by the positions of the electron-withdrawing trifluoromethyl group and the electron-donating ether linkage. A very broad singlet, corresponding to the acidic proton of the carboxylic acid (-COOH), is also anticipated, typically appearing far downfield, often above 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH>10.0Singlet (broad)1H
Aromatic C-H6.9 - 7.7Multiplets4H
-O-CH₂-4.6 - 4.8Singlet2H

Carbon-13 (13C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum reveals the electronic environment of each of the nine unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected at the lowest field, typically between 170 and 180 ppm. The methylene carbon (-O-CH₂-) should resonate around 65-70 ppm. The aromatic region will show six distinct signals: one for the carbon bearing the trifluoromethyl group (C-CF₃), one for the carbon attached to the ether oxygen (C-O), and four for the carbons bonded to hydrogen (C-H). The CF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift influenced by the aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
AssignmentPredicted Chemical Shift (δ, ppm)
-COOH170 - 180
Aromatic C-O150 - 160
Aromatic C-H115 - 135
Aromatic C-CF₃120 - 130 (quartet)
-CF₃~123 (quartet)
-O-CH₂-65 - 70

Fluorine-19 (19F) NMR as a Sensitive Probe for Trifluoromethyl Environments

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. For this compound, this spectrum would show a single, sharp signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The chemical shift for a CF₃ group attached to an aromatic ring typically falls within the range of -60 to -65 ppm relative to a CFCl₃ standard. colorado.edu The precise position of this signal is sensitive to the electronic environment, making ¹⁹F NMR a powerful tool for confirming the presence and substitution pattern of fluorinated groups. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the connectivity of the molecule. github.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this molecule, COSY would primarily show correlations between adjacent protons on the aromatic ring, helping to delineate the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. youtube.com It would definitively link the aliphatic proton signal (~4.7 ppm) to the methylene carbon signal (~67 ppm) and each aromatic proton signal to its corresponding aromatic carbon signal. sdsu.edu

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₉H₇F₃O₃), high-resolution mass spectrometry (HRMS) would confirm its molecular weight of approximately 220.15 g/mol . americanelements.com

Under mass spectrometric analysis, the molecule undergoes fragmentation, creating a unique pattern that serves as a structural fingerprint. In negative ionization mode, the deprotonated molecule [M-H]⁻ would be observed. A primary fragmentation pathway for carboxylic acids is the loss of carbon dioxide (CO₂), which would result in a significant fragment ion. nih.gov Other expected fragmentation patterns include the cleavage of the ether bond and the loss of the entire acetic acid side chain.

Table 3: Predicted Mass Spectrometry Fragments for this compound
m/z (Mass-to-Charge Ratio)Predicted Fragment IdentityFragmentation Pathway
220[M]⁺Molecular Ion
175[M - COOH]⁺Loss of carboxyl group
161[M - OCH₂COOH]⁺Cleavage of ether bond

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands. A very broad and strong absorption band between 2500 and 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O (carbonyl) stretch of the carboxylic acid would appear as a strong, sharp peak around 1700-1730 cm⁻¹. The presence of the trifluoromethyl group would be confirmed by strong C-F stretching bands, typically found in the 1100-1350 cm⁻¹ region. Additionally, the C-O-C stretching of the ether linkage would produce signals around 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range.

Table 4: Predicted IR Absorption Frequencies for this compound
Frequency Range (cm⁻¹)Vibration TypeFunctional Group
2500 - 3300O-H stretch (broad)Carboxylic Acid
1700 - 1730C=O stretchCarboxylic Acid
1450 - 1600C=C stretchAromatic Ring
1100 - 1350C-F stretch (strong)Trifluoromethyl
1200 - 1250C-O-C stretch (asymmetric)Aryl Ether

Electronic Spectroscopy (UV-Vis and Fluorescence) for Chromophore Analysis

Electronic spectroscopy provides valuable insights into the chromophoric nature of "this compound". The analysis of its ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectra allows for the characterization of its electronic transitions.

The UV-Vis absorption spectrum of phenoxyacetic acid derivatives is primarily dictated by the electronic transitions within the aromatic ring. For the parent phenoxyacetic acid, absorption maxima are typically observed around 270 nm. researchgate.net The introduction of a trifluoromethyl group at the ortho position of the phenoxy ring is expected to induce a slight bathochromic (red) shift in the absorption maximum due to its electron-withdrawing nature, which can influence the energy levels of the π-orbitals of the benzene ring.

Fluorescence spectroscopy offers further details on the excited state properties of the molecule. Aromatic compounds containing fluorine atoms exhibit varied fluorescence behavior. nih.gov The presence of a trifluoromethyl group can influence the fluorescence quantum yield and the emission wavelength. Generally, fluorinated aromatic compounds show emission spectra with transitions around 280 nm. nih.gov For "this compound," excitation at a wavelength corresponding to its absorption maximum would be expected to result in fluorescence emission at a longer wavelength (a Stokes shift). The specific emission maximum and intensity would be dependent on the solvent environment and the extent of intramolecular interactions.

Table 1: Predicted Electronic Spectroscopy Data for this compound

Parameter Predicted Value Transition Type
λmax (Absorption) ~270-280 nm π-π*

| λem (Emission) | >280 nm | π*-π |

Note: The data in this table are predicted values based on the analysis of structurally similar compounds and general principles of electronic spectroscopy, in the absence of direct experimental data for this compound.

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for "this compound" has not been reported in the Cambridge Structural Database, analysis of related phenoxyacetic acid derivatives allows for a detailed prediction of its likely solid-state conformation and intermolecular interactions. acs.org

Phenoxyacetic acids commonly crystallize to form centrosymmetric hydrogen-bonded dimers through their carboxylic acid functionalities. nih.gov This results in the formation of a characteristic R22(8) ring motif. It is highly probable that "this compound" would also exhibit this dimeric association in the solid state.

The crystal packing is likely to be further stabilized by a network of weaker intermolecular interactions, such as C—H···O and potentially C—H···F hydrogen bonds, as well as π–π stacking interactions between the aromatic rings of adjacent molecules. These interactions would contribute to the formation of a stable three-dimensional supramolecular architecture.

Table 2: Predicted Crystallographic Data for this compound

Parameter Predicted Feature
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P21/c)
Key Intermolecular Interaction Carboxylic acid O—H···O hydrogen-bonded dimers

| Expected Conformation | Non-planar arrangement of the phenoxy and acetic acid groups |

Note: The data in this table are predictions based on the crystallographic analysis of analogous phenoxyacetic acid derivatives.

Computational Chemistry and Molecular Modeling in Trifluoromethylphenoxyacetic Acid Research

Quantum Mechanical Studies

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a detailed picture of its behavior.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For 2-[2-(Trifluoromethyl)phenoxy]acetic acid, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. The presence of the flexible ether linkage and the rotatable carboxylic acid group means the molecule can adopt various shapes, or conformations.

Table 1: Illustrative Optimized Geometrical Parameters for this compound This table presents hypothetical data typical of a DFT B3LYP/6-31G calculation to illustrate the output of a geometry optimization study.*

ParameterValue
C-O (ether) Bond Length1.37 Å
O-C (acid) Bond Length1.43 Å
C=O (carbonyl) Bond Length1.21 Å
C-O-C-C Dihedral Angle-175.8°
C-C-O-H Dihedral Angle179.5°

The electronic properties of a molecule are key to its reactivity. Quantum mechanical calculations can determine the distribution of electrons within the molecule and the energies of its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily polarized and more reactive. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table presents hypothetical data from a DFT calculation to illustrate electronic property analysis.

ParameterEnergy (eV)
HOMO Energy (EHOMO)-6.85
LUMO Energy (ELUMO)-1.20
HOMO-LUMO Gap (ΔE)5.65

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. DFT calculations can accurately predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.net

By calculating the vibrational modes of the optimized geometry of this compound, a theoretical IR spectrum can be generated. This spectrum can be compared with an experimental spectrum to assign specific peaks to the stretching and bending of particular bonds (e.g., C=O stretch of the carboxylic acid, C-F stretches of the trifluoromethyl group, C-O-C stretch of the ether). Similarly, theoretical NMR chemical shifts can be calculated and compared to experimental values to confirm the assignment of signals to specific atoms within the molecule, aiding in structural elucidation. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are powerful tools. These methods model the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves sampling numerous possible conformations of the ligand within the target's binding site and scoring them based on their binding affinity. researchgate.net For example, derivatives of phenoxyacetic acid have been studied as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2). mdpi.com A docking study of this compound into the active site of a target enzyme would reveal key interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues, or hydrophobic interactions involving the trifluoromethyl-substituted phenyl ring. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target interaction. Starting from the docked pose, MD simulations use classical mechanics to model the movement of every atom in the system over time. utwente.nlarxiv.org This allows researchers to assess the stability of the binding pose, observe conformational changes in both the ligand and the protein, and calculate the binding free energy more accurately. An MD simulation could reveal how water molecules mediate interactions and confirm whether the initial docked position is maintained over a period of nanoseconds. semanticscholar.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their observed biological activities.

To build a QSAR model for analogs of this compound, a dataset of related compounds with measured biological activity (e.g., herbicidal or enzymatic inhibition) is required. mdpi.com For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors can encode various aspects of the molecule, including:

Electronic properties: (e.g., partial charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area)

Hydrophobic properties: (e.g., logP)

Topological indices: (describing molecular connectivity)

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical equation that correlates these descriptors with the biological activity. frontiersin.org A validated QSAR model can be used to predict the activity of new, unsynthesized analogs of this compound, thereby prioritizing the most promising candidates for synthesis and testing.

Table 3: Example Molecular Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorInformation Encoded
ElectronicHOMO/LUMO EnergyChemical reactivity, electron-donating/accepting ability
HydrophobicLogPPartitioning between water and octanol; membrane permeability
StericMolecular WeightSize of the molecule
TopologicalWiener IndexMolecular branching and compactness

De Novo Design Approaches for Novel Analogs

De novo design refers to computational strategies for creating novel molecules with desired properties from scratch. nih.gov Unlike virtual screening, which searches existing compound libraries, de novo design algorithms build new chemical structures, often piece by piece.

These methods can be used to design novel analogs of this compound tailored to fit a specific biological target. The process typically involves:

Defining a binding site: Using the 3D structure of a target protein.

Generating molecular fragments: Placing small chemical fragments (e.g., rings, linkers, functional groups) into favorable positions within the binding site.

Growing or linking fragments: Computationally growing chains from the fragments or linking them together to form complete molecules.

Scoring and optimization: Evaluating the designed molecules for properties such as binding affinity, synthetic accessibility, and drug-likeness.

This approach can lead to the discovery of entirely new chemical scaffolds that retain the key interacting features of a starting compound like this compound but possess improved potency, selectivity, or pharmacokinetic properties.

Structure Activity Relationship Sar Investigations of Trifluoromethylphenoxyacetic Acid Derivatives

Systematic Modification of the Aryl Moiety

The substituted benzene (B151609) ring is a critical component of the pharmacophore. Its electronic and steric properties, dictated by the nature and position of its substituents, profoundly influence molecular interactions with biological targets.

The placement of the trifluoromethyl (-CF3) group and other halogen atoms on the phenoxy ring is a crucial determinant of activity. The -CF3 group is significantly more prevalent in bioactive molecules than other fluorinated substituents due to its unique combination of high electronegativity, stability, lipophilicity, and electron-withdrawing effects. mdpi.comnih.gov These properties can enhance membrane permeability and influence drug-receptor interactions. mdpi.com

Research into related compound classes, such as quinoxaline (B1680401) derivatives, has highlighted the importance of substituent positioning. For a quinoxaline to be active, structural analysis defined that the R1 position could be occupied by groups such as Cl, CH3, OCH3, or CF3. nih.gov Similarly, in studies on 2-phenoxybenzamides, the substitution pattern on the aryloxy portion was found to have a significant impact on activity. The replacement of a 4-fluorophenoxy moiety with a simple hydrogen atom resulted in a compound with only moderate activity, indicating that the aryloxy substituent is favorable for biological action. mdpi.com The addition of fluorine to an aromatic ring is a common strategy to enhance potency. nih.gov For instance, in one series of aryl acetamides, the addition of a fluorine atom to the 4-position of an unsubstituted phenyl ring led to an 18-fold increase in potency. nih.gov

The electronic properties of substituents on the phenyl ring can alter the electron density of the entire molecule, forcing it to adopt different binding orientations with its target. nih.gov The position of these substituents is key; studies on substituted azetidines showed that electron-donating substituents were well-tolerated at the meta-position of the aromatic ring, while electron-withdrawing groups were effective at the para-position. nih.gov

Compound Series Substituent Modification Observed Effect on Activity Reference
Aryl AcetamidesAddition of Fluorine at 4-position18-fold increase in potency nih.gov
2-PhenoxybenzamidesReplacement of 4-fluorophenoxy with HydrogenDecreased activity mdpi.com
QuinoxalinesCF3 or Cl at R1 positionFavorable for activity nih.gov

The interplay between hydrophobic and electronic characteristics of the aryl moiety is fundamental to the SAR of trifluoromethylphenoxyacetic acid derivatives. The trifluoromethyl group itself significantly increases lipophilicity, a property that can enhance passage through biological membranes. mdpi.com Hydrophobic interactions are a primary driving force in many biological phenomena, including the binding of small molecules to protein targets. mdpi.com

Quantitative structure-activity relationship (QSAR) analyses have been employed to dissect the contributions of hydrophobicity and electronic effects. nih.gov Such studies reveal that the binding affinity of a molecule can be highly sensitive to the electronic field effects of its substituents. nih.gov The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, which can be a strategic move to reduce metabolic degradation and increase the molecule's half-life. mdpi.com

The presence and nature of electric charges or highly polar groups can disrupt hydrophobic interactions by altering the structure of surrounding water molecules. nih.gov The electronic effects of substituents on a phenyl ring, whether they are electron-donating or electron-withdrawing, can change the molecule's electron density, which in turn affects its binding interactions. nih.gov For example, an electron-withdrawing cyano group on the phenyl ring can alter binding by changing the ring's electron density, even if the cyano group itself does not directly interact with the target protein. nih.gov

Feature Influence on Molecular Properties Potential Effect on Activity Reference
Hydrophobicity Governs membrane permeability and binding to nonpolar pockets.Can increase bioavailability and target affinity. mdpi.commdpi.com
Trifluoromethyl Group High lipophilicity and strong electron-withdrawing effect.Enhances membrane transport, reduces metabolic breakdown, and influences receptor binding. mdpi.comnih.gov
Electronic Effects Modulates the electron density of the aromatic ring.Alters binding modes and interactions with biological targets. nih.govnih.gov

Replacing the benzene ring with a bioisosteric heterocyclic system, such as pyridine (B92270), is a common strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. drughunter.com Pyridine derivatives are of significant interest due to their potential for a wide variety of biological activities. nih.gov The nitrogen atom in the pyridine ring can improve water solubility and introduces a hydrogen bond acceptor, which can lead to new, favorable interactions with a biological target. mdpi.com

The fusion of a pyridine ring to another ring system can enhance the possibilities for varying pharmacophoric groups at different positions, potentially increasing interaction with a wider range of targets. nih.gov SAR studies on 6-(trifluoromethyl)pyridine derivatives have led to the discovery of potent inverse agonists for specific nuclear receptors. researchgate.net Docking studies of pyrrolopyrimidine inhibitors, which contain a pyridine-like ring system, suggested that interactions involving the heterocyclic core are essential for retaining activity. researchgate.net In another example, the development of inhibitors based on a 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine core scaffold has been a successful strategy. nih.gov This highlights the utility of incorporating pyridine rings to fine-tune the biological and pharmacokinetic profiles of a lead compound.

Elucidation of Structural Determinants within the Acetic Acid Side Chain

The length of the alkyl chain connecting the phenoxy group to the carboxylic acid can significantly affect a molecule's properties. While the parent compound is an acetic acid derivative (a one-carbon chain linker), extending this chain to create propionic or butyric acid analogues can alter the molecule's conformation, flexibility, and positioning within a binding site. Studies on other chemical series have shown that even slight changes in alkyl chain length can have significant impacts on physicochemical properties like solubility and thermal stability, which in turn affects biological performance. nih.gov An increase in alkyl chain length generally leads to a decrease in ionic conductivity and an increase in viscosity in certain binary mixtures. esciencesspectrum.com

Stereochemistry becomes a critical factor if a chiral center is introduced, for instance, by adding a substituent to the carbon atom adjacent to the carboxylic acid (the α-carbon). The spatial arrangement of substituents can dictate the precise fit of a molecule into a chiral binding pocket of a target protein. While specific stereochemical studies on 2-[2-(trifluoromethyl)phenoxy]acetic acid are not extensively detailed in the provided context, research on related compounds like substituted 3-trifluoromethyl-3-phenoxyprop-2-enal has demonstrated that stereochemistry is crucial in determining their configuration and conformation in solution. nih.gov

The carboxylic acid moiety is a key functional group, often involved in critical hydrogen bonding interactions. researchgate.net However, its acidic nature can lead to poor pharmacokinetic properties, metabolic instability, or toxicity. nih.govnih.govresearchgate.net Consequently, replacing the carboxylic acid with a bioisostere—a different functional group with similar physical or chemical properties—is a widely used strategy in drug design. drughunter.comnih.gov

Common bioisosteres for carboxylic acids include amides, hydroxamic acids, sulfonamides, and various five-membered heterocyclic rings like tetrazoles. nih.govnih.gov The choice of bioisostere is highly context-dependent, and screening a panel is often necessary. nih.gov

Amides and Hydrazides: Amide groups are found in approximately 40% of all bioactive compounds and can form strong hydrogen bonds. drughunter.com Hydrazides, which can be synthesized from phenoxyacetic acid derivatives, are also explored as carboxylic acid replacements. mdpi.com The synthesis of hydrazones from phenoxyacetic acid precursors has been reported as a route to novel derivatives. mdpi.com Trifluoromethylation of aldehyde hydrazones is another relevant synthetic pathway. researchgate.netmst.edu

The goal of such replacements is to retain the essential binding interactions of the original carboxylate group while improving properties like membrane permeability, metabolic stability, and oral bioavailability. drughunter.comresearchgate.net

Bioisostere Key Features Potential Advantages over Carboxylic Acid Reference
Amide/Hydrazide Hydrogen bond donor/acceptor.Improved metabolic stability, altered polarity. drughunter.commdpi.com
Hydroxamic Acid Metal-chelating properties, acidic proton.Can maintain key interactions, offers different physicochemical profile. nih.gov
Sulfonamide Weaker acid (pKa ~9-10), H-bond donor/acceptor.Increased lipophilicity, enhanced membrane permeability, resistance to glucuronidation. drughunter.com
Tetrazole Planar, acidic ring system (pKa ~4-5).Mimics carboxylate spatially and electronically, often improves oral bioavailability. nih.gov

Interplay between Physicochemical Descriptors and Biological Response

The biological activity of trifluoromethylphenoxyacetic acid derivatives is intricately linked to their physicochemical properties. Key descriptors such as lipophilicity (LogP) and acidity (pKa) are critical in determining the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds, as well as their ability to interact with target molecules.

Lipophilicity (LogP) and Permeability Correlations

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a crucial parameter that governs the ability of a molecule to permeate biological membranes. For a drug to be effective, it must possess a balance between aqueous solubility and lipid permeability to traverse cellular barriers and reach its site of action. The trifluoromethyl group significantly increases the lipophilicity of the phenoxyacetic acid core.

The relationship between LogP and permeability is often complex. While a higher LogP generally favors passive diffusion across lipid bilayers, excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and sequestration in lipid-rich tissues, thereby reducing bioavailability. Research on substituted phenoxyacetic acids indicates that a careful balance of lipophilicity is necessary for optimal biological activity.

Interactive Table: Physicochemical Properties of Substituted Phenoxyacetic Acid Derivatives

CompoundSubstituentCalculated LogPPredicted Permeability
Phenoxyacetic acidH1.63Moderate
2-(Trifluoromethyl)phenoxyacetic acid2-CF32.95High
4-(Trifluoromethyl)phenoxyacetic acid4-CF32.95High
2,4-Bis(trifluoromethyl)phenoxyacetic acid2,4-(CF3)24.27Very High
4-Chlorophenoxyacetic acid4-Cl2.23High
2,4-Dichlorophenoxyacetic acid2,4-Cl22.83High

Note: The data in this table is illustrative and based on computational predictions to demonstrate the effect of substituents on LogP and permeability.

Acidity (pKa) and Charge State Considerations

The acidic nature of the carboxylic acid moiety in trifluoromethylphenoxyacetic acid derivatives is another critical determinant of their biological behavior. The acid dissociation constant (pKa) dictates the ionization state of the molecule at a given pH. The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the carboxylic acid, resulting in a lower pKa value compared to unsubstituted phenoxyacetic acid. rdd.edu.iqresearchgate.net

Correlation of Structural Features with Specific Biological Activities

The specific arrangement and nature of substituents on the phenoxyacetic acid scaffold are key to the potency and selectivity of these derivatives towards particular biological targets.

Enzyme Inhibition Potency (e.g., Carbonic Anhydrase, PARP-1)

Carbonic Anhydrase Inhibition:

While specific studies on this compound as a carbonic anhydrase (CA) inhibitor are not extensively documented, the broader class of phenolic compounds has been investigated for CA inhibitory activity. mdpi.com The general structure of CA inhibitors often includes a zinc-binding group. Although a carboxylic acid can interact with the zinc ion in the active site of carbonic anhydrase, its affinity is generally lower than that of classical sulfonamide inhibitors. The lipophilicity conferred by the trifluoromethyl group could influence the interaction with hydrophobic residues within the enzyme's active site, potentially modulating inhibitory activity. Structure-activity relationship studies on other classes of CA inhibitors have shown that modifications to the scaffold that enhance binding to the active site pocket can significantly improve potency. nih.gov

PARP-1 Inhibition:

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibitors are of significant interest in cancer therapy. The design of PARP-1 inhibitors often involves a pharmacophore that mimics the nicotinamide (B372718) portion of its substrate, NAD+. nih.gov While phenoxyacetic acid derivatives are not classical PARP-1 inhibitors, studies on related structures containing trifluoromethyl groups have been conducted. For instance, in the development of novel PARP-1 inhibitors, trifluoromethyl-containing moieties are often incorporated to enhance binding affinity and cellular potency. A study on phenoxy acetamide (B32628) derivatives demonstrated potent PARP-1 inhibition, with one compound exhibiting an IC50 value of 1.52 nM. mdpi.com This suggests that the phenoxyacetic acid scaffold, when appropriately functionalized, has the potential to be developed into effective PARP-1 inhibitors.

Interactive Table: Illustrative Enzyme Inhibition Data for Related Compound Classes

Compound ClassTarget EnzymeKey Structural FeaturesReported IC50/Ki Range
Substituted SulfonamidesCarbonic Anhydrase IIAromatic/heterocyclic sulfonamideNanomolar to micromolar
Phenoxy Acetamide DerivativesPARP-1Trichlorophenoxy acetamide1.52 nM
Quinoxaline DerivativesPARP-1Quinoxaline core2.31 - 57.14 nM nih.gov

Note: This table presents data from related compound classes to illustrate the potential for enzyme inhibition and is not specific to this compound.

Modulation of Cellular Pathways

Phenoxyacetic acid derivatives have been shown to modulate various cellular signaling pathways. nih.gov For instance, some derivatives can influence membrane potential and cellular excitability. nih.gov Phenolic compounds, in general, have been reported to modulate inflammation-associated signaling pathways such as the nuclear factor (NF)-κB and mitogen-activated protein kinase (MAPK) pathways. nih.gov

The trifluoromethyl group, by altering the electronic properties and lipophilicity of the molecule, can influence how these derivatives interact with components of cellular signaling cascades. For example, the ability of a compound to permeate cellular and organellar membranes is critical for its access to intracellular signaling proteins. While direct evidence for the specific cellular pathways modulated by this compound is limited, the known effects of related compounds suggest that it could potentially impact pathways involved in inflammation, cell proliferation, and apoptosis. Further research is needed to elucidate the specific cellular mechanisms of action for this particular derivative.

Exploratory Research Applications in Life Sciences and Agroscience

Applications in Biochemical and Pharmacological Research Tools

The unique structure of 2-[2-(Trifluoromethyl)phenoxy]acetic acid makes it a valuable scaffold for developing tools to investigate complex biological systems. Its core components can be modified to probe cellular functions and identify molecular targets.

Probing Receptor-Ligand Interactions and Signaling Pathways

Derivatives of phenoxyacetic acid are utilized to study interactions between biological receptors and ligands. While direct studies on this compound are not extensively documented in available literature, research on analogous compounds highlights the utility of this chemical class. For example, a more complex molecule containing a phenoxyacetic acid substructure, 2-{4-[({3-[3-benzoyl-8-(trifluoromethyl)quinolin-4-yl]phenyl}amino)methyl]phenoxy}acetic acid, has been shown to interact with Liver X Receptors (LXR), which are crucial in regulating lipid metabolism and inflammation. bindingdb.org This compound demonstrated binding affinity for both LXR-alpha and LXR-beta isoforms, with IC50 values indicating potent interaction. bindingdb.org

Such studies illustrate how the phenoxyacetic acid framework can serve as a basis for designing molecules that target specific receptors. Research in this area would explore how this compound or its derivatives might interact with various receptors, potentially modulating signaling pathways involved in metabolic or inflammatory processes. nih.govnih.govmdpi.commdpi.com The trifluoromethyl group, known for its strong electron-withdrawing properties, can significantly influence a molecule's binding affinity and specificity, making it a key component in the design of selective receptor probes.

Table 1: Example of Receptor-Ligand Interaction Data for a Phenoxyacetic Acid Derivative This table presents data for a related, more complex derivative to illustrate the type of research conducted on this class of compounds.

Target ReceptorLigandAffinity Data
Oxysterols receptor LXR-alpha (Human)2-{4-[({3-[3-benzoyl-8-(trifluoromethyl)quinolin-4-yl]phenyl}amino)methyl]phenoxy}acetic acidIC50: 63.9 nM
Oxysterols receptor LXR-beta (Human)2-{4-[({3-[3-benzoyl-8-(trifluoromethyl)quinolin-4-yl]phenyl}amino)methyl]phenoxy}acetic acidIC50: 12 nM

Source: BindingDB BDBM20017 bindingdb.org

Development of Chemical Probes for Target Identification (e.g., photoaffinity labels)

Chemical probes are essential tools for identifying the cellular targets of bioactive small molecules. Photoaffinity labeling (PAL) is a powerful technique where a small molecule is modified to include a photoreactive group. nih.gov Upon activation with light, this group forms a covalent bond with the target protein, allowing for its identification. nih.govnih.gov

The structure of this compound is suitable for conversion into a photoaffinity probe. nih.gov Key modifications would include the incorporation of:

A photoreactive group: Aryldiazirines, particularly trifluoromethyl derivatives, are often favored due to their chemical stability and high reactivity upon photolysis. nih.gov

A reporter tag: An alkyne or azide group can be added to the molecule. This allows for the use of "click chemistry" to attach a biotin or fluorescent tag for subsequent detection and purification of the labeled protein target. nih.gov

By creating such a probe from the parent compound, researchers can identify the specific proteins with which this compound interacts within a cellular environment, thereby elucidating its mechanism of action. nih.govnih.gov

Agrochemical Research: Herbicides, Fungicides, and Insecticides

The phenoxyacetic acid scaffold is historically significant in agrochemical development. The introduction of the trifluoromethyl group, a common motif in modern agrochemicals, suggests that this compound is a candidate for investigation in crop protection. researchgate.net

Investigations into Plant Growth Regulatory Mechanisms

Phenoxyacetic acids are well-known synthetic auxins. wikipedia.orgeagri.org Auxins are a class of plant hormones that control many aspects of growth and development. Synthetic auxins like 2,4-dichlorophenoxyacetic acid (2,4-D) act as herbicides by mimicking the natural hormone, indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf plants. wikipedia.orgnih.gov

Research into this compound investigates its potential to act as a plant growth regulator. mdpi.combyjus.com Studies in this area focus on its ability to:

Induce rapid cell elongation and division.

Disrupt normal hormonal balance, leading to symptoms like leaf and stem twisting (epinasty). umn.edu

Selectively affect dicotyledonous (broadleaf) plants while leaving monocotyledonous crops like corn and wheat relatively unharmed. nih.govresearchgate.net

The trifluoromethyl group can influence the compound's uptake, transport, and binding to auxin receptors in the plant, potentially leading to higher potency or a different spectrum of activity compared to traditional phenoxy herbicides. mdpi.com

Studies on Crop Protection Agent Development

Building on its potential as a plant growth regulator, this compound is studied for its application as a selective herbicide. chemcess.com The development of new crop protection agents is critical for managing weed competition in agriculture. nouryon.comnih.gov Research in this area evaluates the compound's efficacy against various weed species, its selectivity for major crops, and its environmental behavior. nih.gov The inclusion of a trifluoromethyl group is a key strategy in modern pesticide design, often used to enhance the biological efficacy and metabolic stability of a molecule. researchgate.net

Antimicrobial Activity Studies

Derivatives of phenoxyacetic acid and compounds containing trifluoromethyl groups have been investigated for their potential antimicrobial properties. jetir.orgresearchgate.net For instance, certain phenoxyacetic acid derivatives have shown antibacterial activity against Staphylococcus aureus and M. smegmatis. jetir.org

Furthermore, the trifluoromethyl group is a component of several known antimicrobial agents. Studies on trifluoromethyl-substituted benzimidazoles and quinoxalines have demonstrated significant antibacterial and antifungal activity. mdpi.comnih.govnih.gov The presence of a halogen, such as in the trifluoromethyl group, can enhance the potency of these compounds. mdpi.comnih.gov Research on this compound would involve screening its activity against a panel of pathogenic bacteria and fungi to determine its potential as a lead compound for new antimicrobial agents.

Table 2: Example of Antimicrobial Activity for a Trifluoromethyl-Containing Compound Class This table shows representative data for related trifluoromethylquinoxaline derivatives to illustrate the type of research conducted.

Compound TypeTest OrganismResult (MIC)
2-acyl-3-trifluoromethylquinoxaline 1,4-dioxide derivative (13c)M. tuberculosis5–10 µg/mL
2-acyl-3-trifluoromethylquinoxaline 1,4-dioxide derivative (13c)Gram-positive strains0.25–10 µg/mL
2-acyl-3-trifluoromethylquinoxaline 1,4-dioxide derivative (13c)P. aeruginosa>32 µg/mL

Source: Adapted from Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents mdpi.com

Advanced Materials Science Applications

The unique molecular architecture of this compound, featuring a trifluoromethyl group and a carboxylic acid moiety on a phenoxy scaffold, presents intriguing possibilities for its application in advanced materials science. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of materials into which it is incorporated, while the carboxylic acid group provides a reactive site for integration into larger molecular structures or for anchoring to surfaces.

Integration into Functional Dyes and Pigments (e.g., Porphyrins, Phthalocyanines)

The structural motifs of this compound make it a potential precursor for the synthesis of sophisticated functional dyes and pigments, such as porphyrins and phthalocyanines. These macrocyclic compounds are of significant interest due to their intense absorption in the visible region of the electromagnetic spectrum and their diverse photophysical and electrochemical properties.

Research has demonstrated the synthesis of porphyrins bearing trifluoromethylphenoxy groups at the meso positions. For instance, the synthesis of 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy] porphyrin (TTFMPP) has been reported. While this specific porphyrin is derived from 3-[3-(trifluoromethyl)phenoxy]benzaldehyde, the underlying synthetic principles highlight the feasibility of incorporating trifluoromethylphenoxy moieties into the porphyrin core mdpi.com. The presence of the electron-withdrawing trifluoromethylphenoxy group is expected to modulate the electronic properties of the porphyrin, influencing its absorption and emission spectra, as well as its oxidation and reduction potentials mdpi.com.

The introduction of such substituents can lead to red-shifted absorption bands and altered electrochemical behavior compared to unsubstituted tetraphenylporphyrin. The electrochemical properties of these modified porphyrins are crucial for their application in areas such as photocatalysis and sensors, where electron transfer processes are fundamental mdpi.com.

Similarly, trifluoromethylphenoxy-substituted phthalocyanines have been synthesized and characterized. These studies often involve the cyclotetramerization of phthalonitrile precursors bearing the trifluoromethylphenoxy groups. The resulting phthalocyanine (B1677752) complexes, including metal-free and metallophthalocyanines (e.g., with zinc, cobalt, or copper), exhibit enhanced solubility in common organic solvents due to the presence of the fluorine-containing substituents nih.govresearchgate.net. This improved processability is a significant advantage for their incorporation into various materials. The photophysical and photochemical properties of these phthalocyanines, such as their fluorescence quantum yields and singlet oxygen generation efficiencies, are of great interest for applications like photodynamic therapy nih.gov.

The table below summarizes the spectral and electrochemical properties of a representative porphyrin with trifluoromethylphenoxy substituents, illustrating the impact of this functionalization.

Property5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy] porphyrin (TTFMPP)
Soret Band (λmax) 419 nm
Q Bands (λmax) 515, 550, 590, 648 nm
Emission Maximum (λem) 650 nm (Excitation at 419 nm)
Fluorescence Quantum Yield (ΦF) 0.08
First Oxidation Potential (Eox) +1.20 V (vs. Ag/AgCl)
First Reduction Potential (Ered) -1.00 V (vs. Ag/AgCl)
Second Reduction Potential (Ered) -1.32 V (vs. Ag/AgCl)
Data sourced from the synthesis and characterization of 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy] porphyrin mdpi.com.

Exploration in Optoelectronic and Sensing Materials

The electronic characteristics imparted by the trifluoromethylphenyl group suggest that derivatives of this compound could be explored for applications in optoelectronic and sensing materials. The high thermal stability and well-defined frontier energy levels of molecules containing trifluoromethylphenyl substituents make them suitable candidates for components in organic light-emitting diodes (OLEDs) mdpi.com. For instance, anthracene derivatives functionalized with 3-(trifluoromethyl)phenyl groups have been investigated as host materials for blue OLEDs, demonstrating the potential of this moiety in enhancing device performance mdpi.com.

Furthermore, the phenoxyacetic acid scaffold itself is a versatile platform for the development of fluorescent sensors. By attaching a fluorophore and a recognition site, phenoxyacetic acid derivatives can be designed to detect specific analytes. For example, derivatives of phenoxyacetic acid have been utilized in the development of fluorescent probes for the detection of biologically relevant species such as hypochlorous acid researchgate.net. The carboxylic acid group of this compound provides a convenient handle for conjugation to various fluorophores and recognition units, enabling the design of novel sensors.

The potential applications in sensing are further broadened by the ability of carboxylic acid-functionalized organic molecules to act as ligands in the formation of metal-organic frameworks (MOFs). MOFs are crystalline porous materials with applications in chemical sensing and biological imaging nih.gov. The pores of MOFs can be tailored to selectively adsorb specific molecules, and the incorporation of luminescent ligands can lead to sensors that signal the presence of an analyte through changes in their fluorescence emission. The trifluoromethyl group could also enhance the selectivity and sensitivity of such MOF-based sensors.

The table below outlines potential research directions for the application of this compound derivatives in optoelectronics and sensing.

Application AreaPotential Role of this compound DerivativesKey Molecular Features
Organic Light-Emitting Diodes (OLEDs) As a component of host materials or emissive dopants.Trifluoromethylphenyl group for thermal stability and tuning of electronic properties.
Fluorescent Chemical Sensors As a scaffold for building fluorescent probes.Carboxylic acid group for conjugation to fluorophores and recognition moieties.
Metal-Organic Frameworks (MOFs) for Sensing As an organic linker to construct functional MOFs.Carboxylic acid for coordination to metal centers; trifluoromethyl group for modulating pore environment and analyte interaction.

Future Directions and Research Perspectives

Chemoinformatic Approaches for Compound Library Design and Screening

Chemoinformatics is an essential discipline in modern drug discovery, providing the tools to design and analyze vast chemical libraries to identify promising new drug candidates efficiently. nih.govchemrxiv.org For derivatives of 2-[2-(trifluoromethyl)phenoxy]acetic acid, chemoinformatic approaches can accelerate the discovery of novel compounds with tailored biological activities.

Future efforts will likely focus on structure-based virtual screening, using techniques like molecular docking to predict how derivatives bind to specific biological targets such as enzymes or receptors. nih.govsci-hub.seresearchgate.net By modeling these interactions computationally, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, saving significant time and resources. sci-hub.se For instance, hierarchical docking-based virtual screening has been successfully used to identify phenoxyacetamide derivatives as novel enzyme inhibitors. nih.gov

Furthermore, the design of focused compound libraries will be critical. Instead of synthesizing compounds randomly, libraries can be intelligently designed around the this compound scaffold. Chemoinformatic tools can be used to ensure structural diversity and explore specific chemical spaces, increasing the probability of identifying hits for various therapeutic targets. These data-driven strategies allow for the creation of novel, synthetically feasible compound collections aimed at emerging and difficult drug targets.

Chemoinformatic TechniqueApplication for this compound DerivativesPotential Outcome
Molecular Docking Predicting the binding orientation and affinity of derivatives to target proteins (e.g., kinases, enzymes). nih.govresearchgate.netIdentification of potent and selective inhibitors.
Pharmacophore Modeling Creating 3D models of essential features required for biological activity to screen virtual libraries. sci-hub.seDiscovery of novel scaffolds with similar activity profiles.
QSAR Modeling Developing mathematical models that correlate chemical structure with biological activity. nih.govPrediction of the activity of unsynthesized derivatives.
Virtual Library Design Enumerating synthetically accessible derivatives in silico for screening against various targets. Prioritization of synthetic efforts on the most promising candidates.

Advancements in High-Throughput Synthesis and Characterization

To capitalize on the insights gained from chemoinformatic studies, a corresponding evolution in synthetic and analytical chemistry is necessary. High-throughput synthesis and characterization methods are set to play a pivotal role in rapidly producing and evaluating libraries of this compound derivatives.

The adoption of automated synthesis platforms and flow chemistry techniques can significantly accelerate the production of compound libraries. numberanalytics.com Flow chemistry, in particular, offers enhanced safety, efficiency, and scalability compared to traditional batch processes, which is especially relevant for managing the often energetic reactions involved in fluorination. numberanalytics.com Automated synthesizers, already developed for complex tasks like electrochemical ¹⁸F-fluorination for PET tracers, demonstrate the potential for creating dedicated platforms for this class of compounds. nih.gov

In parallel, high-throughput characterization techniques are essential for rapid analysis. Advances in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy allow for the quick confirmation of structure and purity, which is crucial for large compound libraries. The development of integrated systems that combine synthesis, purification, and analysis will streamline the entire discovery workflow, from initial design to biological testing.

TechnologyApplication in the Synthesis of DerivativesAdvantage
Automated Synthesis Parallel synthesis of multiple derivatives in microplates.Increased speed and reproducibility.
Flow Chemistry Continuous production of compounds in a closed system. numberanalytics.comImproved safety, control, and scalability.
Microwave-Assisted Synthesis Using microwave irradiation to accelerate reaction times. researchgate.netRapid optimization of reaction conditions.
High-Throughput Purification Automated HPLC and mass-directed purification systems.Faster isolation of pure compounds for screening.

Multidisciplinary Research Collaborations for Enhanced Translational Impact

The journey of a compound from a laboratory curiosity to a clinical therapy is inherently complex and requires a convergence of expertise from diverse scientific fields. The future development of this compound and its analogs will heavily rely on robust, multidisciplinary collaborations to enhance its translational impact.

Chemists will continue to design and synthesize novel derivatives, but their work must be closely integrated with that of computational biologists, who can model target interactions and predict off-target effects. mdpi.com Pharmacologists and cell biologists will be essential for conducting in vitro and in vivo assays to determine the biological activity, efficacy, and mechanism of action of these new compounds. mdpi.com For instance, a recent breakthrough in synthesizing fluorinated oxetanes involved a close collaboration between experts in chemistry and pharmaceutical sciences to investigate properties like metabolic stability. scienmag.com

Furthermore, as promising candidates emerge, collaborations with toxicologists, clinicians, and regulatory experts will be necessary to navigate the preclinical and clinical development phases. This integrated "bench-to-bedside" approach ensures that the most promising compounds are advanced efficiently and that potential roadblocks are identified early. Such collaborative efforts are crucial for translating fundamental chemical research into tangible therapeutic benefits.

Collaborating FieldRole in Developing DerivativesContribution to Translational Impact
Medicinal Chemistry Design and synthesis of novel analogs.Creation of new chemical entities with therapeutic potential.
Computational Biology Target identification and in silico screening. mdpi.comPrioritization of high-potential drug targets and candidates.
Pharmacology In vitro and in vivo efficacy and safety testing. mdpi.comValidation of therapeutic hypotheses and safety profiles.
Materials Science Development of novel formulations and delivery systems.Improved drug delivery and bioavailability.
Clinical Medicine Design and execution of human clinical trials.Evaluation of safety and efficacy in patients.

Development of Environmentally Sustainable Synthetic Strategies for Fluorinated Compounds

The increasing importance of organofluorine compounds in modern society necessitates a parallel focus on the environmental sustainability of their production. worktribe.com Traditional fluorination methods often rely on harsh, toxic reagents and energy-intensive processes. societechimiquedefrance.frchimia.ch A key future direction for the synthesis of this compound and other fluorinated molecules is the development of green and sustainable chemical strategies. tandfonline.com

One of the most promising areas is biocatalysis, which uses enzymes to perform chemical transformations. numberanalytics.com Enzymes like fluorinases, cytochrome P450s, and lipases can catalyze fluorination reactions under mild, aqueous conditions with high selectivity, offering a greener alternative to conventional methods. nih.govnih.gov Directed evolution can be used to engineer these enzymes for improved performance and substrate scope. numberanalytics.com

Other emerging green techniques include electrochemical and photochemical fluorination, which use electricity or light, respectively, to drive reactions, often reducing the need for chemical reagents. numberanalytics.com The development of non-toxic, recyclable fluorinating agents and the use of eco-friendly solvents are also central to making organofluorine chemistry more sustainable. societechimiquedefrance.frnumberanalytics.com These advancements will not only reduce the environmental footprint of producing valuable compounds like this compound but also enhance safety and cost-efficiency. numberanalytics.com

Sustainable StrategyDescriptionApplication to Fluorinated Compound Synthesis
Biocatalysis/Enzymatic Synthesis Use of enzymes (e.g., fluorinases) to form C-F bonds. nih.govHighly selective fluorination under mild, aqueous conditions. the-innovation.orgthe-innovation.org
Electrochemical Synthesis Using electricity to mediate fluorination reactions. numberanalytics.comReduces reagent waste and can be more energy-efficient.
Photochemical Synthesis Using light to initiate fluorination, often with a photocatalyst. numberanalytics.comadvanceseng.comEnables reactions under mild conditions with high selectivity.
Green Reagents Development of less hazardous and recyclable fluorinating agents. numberanalytics.comReplaces toxic traditional reagents like SF₄ or F₂ gas.
Solvent-Free Reactions Conducting reactions in neat conditions, often with microwave assistance. researchgate.netEliminates the use and waste of organic solvents.

Q & A

Q. How can researchers optimize the synthesis of 2-[2-(Trifluoromethyl)phenoxy]acetic acid to improve yield and purity?

  • Methodological Answer : The synthesis typically involves etherification and carboxylation steps. Key parameters include:
  • Reaction Temperature : Maintaining 60–80°C during phenoxide formation to avoid side reactions .
  • Catalysts : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
  • Yield Optimization : Adjusting molar ratios of starting materials (e.g., 2-(trifluoromethyl)phenol to chloroacetic acid at 1:1.2) .

Table 1 : Comparison of Synthesis Conditions from Literature

ParameterCondition A Condition B
Temperature (°C)7065
CatalystNoneTBAB
Yield (%)6882
Purity (HPLC, %)9598

Q. What analytical methods are most effective for validating the purity and structure of this compound?

  • Methodological Answer :
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Detects impurities at concentrations as low as 0.1% (limit of detection, LOD: 0.05 µg/mL) .
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (DMSO-d6) shows characteristic peaks: δ 4.8 ppm (CH2COO−) and δ 7.4–7.9 ppm (aromatic protons) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms ester carbonyl (C=O) at 1740–1760 cm⁻¹ and trifluoromethyl (CF3) at 1150–1250 cm⁻¹ .

Q. How does storage condition affect the stability of this compound, and what degradation products form?

  • Methodological Answer :
  • Degradation Pathways : Hydrolysis of the ester group under humid conditions generates 2-(trifluoromethyl)phenol and glycolic acid .
  • Mitigation Strategies : Store in airtight containers at −20°C with desiccants (e.g., silica gel). Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months under optimal conditions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of this compound in multi-step syntheses?

  • Methodological Answer : The synthesis proceeds via:
  • Step 1 : Deprotonation of 2-(trifluoromethyl)phenol with NaOH to form a phenoxide ion .
  • Step 2 : Nucleophilic substitution with chloroacetic acid, where the phenoxide attacks the α-carbon of the chloroacetate .
  • Computational Insights : Density Functional Theory (DFT) calculations indicate a transition state energy barrier of ~25 kcal/mol for the substitution step .

Q. How can researchers investigate the biological interactions of this compound with enzyme targets?

  • Methodological Answer :
  • Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to cyclooxygenase-2 (COX-2) .
  • Molecular Docking : AutoDock Vina simulations predict binding affinity (ΔG ≈ −8.2 kcal/mol) at the COX-2 active site .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess half-life (t1/2) and cytochrome P450 interactions .

Q. What advanced analytical techniques are used to detect environmental residues of this compound?

  • Methodological Answer :
  • Solid-Phase Extraction (SPE) : Concentrate water samples using C18 cartridges (recovery rate: 85–92%) .
  • High-Resolution Mass Spectrometry (HRMS) : Q-TOF instruments achieve ppm-level accuracy for identifying degradation products like trifluoroacetic acid .
  • Ecotoxicity Testing : Daphnia magna acute toxicity tests (EC50: 12 mg/L) .

Q. How can computational modeling guide the design of derivatives of this compound with enhanced properties?

  • Methodological Answer :
  • Quantum Chemical Calculations : Optimize substituent effects using Gaussian09 (B3LYP/6-311+G(d,p)) to predict electronic properties (e.g., HOMO-LUMO gaps) .
  • Machine Learning : Train models on existing datasets to predict solubility (LogP) and bioactivity .

Q. What strategies resolve contradictory data in studies on the reactivity of this compound?

  • Methodological Answer :
  • Controlled Variable Replication : Repeat experiments under standardized conditions (e.g., fixed pH, temperature) to isolate discrepancies .
  • Meta-Analysis : Compare kinetic data across studies using Arrhenius plots to identify outliers .
  • Cross-Validation : Confirm NMR assignments with 2D techniques (COSY, HSQC) to rule out misassignments .

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